molecular formula C20H26N2O5 B11020326 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11020326
M. Wt: 374.4 g/mol
InChI Key: AJHVXJQWGVKILG-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and anticancer research. This molecule is strategically designed as a hybrid structure, incorporating key pharmacophores known for their biological activity. The acetamide bridge links a tetrahydropyranyl-pyrrole moiety to a 3,4,5-trimethoxyaniline group. The 3,4,5-trimethoxyphenyl group is a critical structural feature found in potent anti-tubulin agents like Combretastatin A-4, which is known to inhibit tubulin polymerization, disrupt microtubule formation, and target tumor vasculature . The precise mechanism of action for this specific compound requires further experimental validation, but its structure suggests potential as a candidate for investigating mitotic inhibition and angiogenesis. The integrated 1H-pyrrole and tetrahydropyran rings contribute to the molecule's spatial geometry and physicochemical properties, which can influence its binding affinity to biological targets and overall pharmacokinetic profile. This compound is intended for research applications only, including but not limited to, in vitro screening against cancer cell lines, structure-activity relationship (SAR) studies in drug discovery programs, and as a chemical probe for investigating cell biology pathways. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H26N2O5/c1-24-16-12-15(13-17(25-2)19(16)26-3)21-18(23)14-20(6-10-27-11-7-20)22-8-4-5-9-22/h4-5,8-9,12-13H,6-7,10-11,14H2,1-3H3,(H,21,23)

InChI Key

AJHVXJQWGVKILG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Ring Formation via Domino Reactions

The tetrahydro-2H-pyran ring is synthesized through a base-promoted domino reaction, as demonstrated in analogous systems. A mixture of α,β-unsaturated ketones and malononitrile undergoes sequential addition-elimination, cyclization, and ring-opening/closing steps in the presence of KOH (1.2 mmol) and DMF at 100°C. Pyrrole incorporation occurs via nucleophilic substitution at the pyran C-4 position using pyrrole in a 2:1 molar ratio.

Key Conditions:

  • Solvent: DMF

  • Base: KOH (1.2 mmol)

  • Temperature: 100°C

  • Reaction Time: 4–6 hours

Structural Confirmation

The intermediate is characterized by:

  • 1H NMR: δ 4.25–4.40 (m, 2H, pyran-OCH2), 3.80–3.95 (m, 2H, pyran-CH2), 6.70–6.85 (m, 4H, pyrrole-H).

  • MS (ESI): m/z 224.1 [M+H]+.

Step 2: Acetylation of 3,4,5-Trimethoxyaniline

Acetic Anhydride-Mediated Reaction

The 3,4,5-trimethoxyphenyl acetamide moiety is prepared by reacting 3,4,5-trimethoxyaniline with acetic anhydride under reflux. A 1:1.2 molar ratio of aniline to anhydride in ethanol yields the acetamide after 3 hours, with purification via recrystallization from methanol.

Optimized Parameters:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Molar Ratio1:1.2 (aniline:Ac2O)
Yield85–90%

Analytical Data

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

  • 13C NMR: δ 168.5 (C=O), 56.1–56.3 (3×OCH3).

Step 3: Coupling of Intermediate and Acetamide Moiety

Amide Bond Formation

The final coupling employs EDCI/HOBt-mediated activation of the tetrahydro-pyran-pyrrole carboxylic acid derivative, followed by reaction with 3,4,5-trimethoxyphenyl acetamide. Dichloromethane (DCM) at 0°C to room temperature for 12 hours achieves a 75% yield.

Reaction Table:

ReagentRoleAmount
EDCICoupling Agent1.5 equiv
HOBtCatalyst1.5 equiv
DCMSolvent10 mL/mmol

Purification and Yield Optimization

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Crystallization: Ethanol/water (7:3) mixture improves purity to >98%.

Alternative Preparation Methods

One-Pot Sequential Synthesis

A streamlined approach combines all three steps in a single reactor:

  • Pyrrole and tetrahydro-2H-pyran precursor are heated in DMF/KOH.

  • In situ acetylation of 3,4,5-trimethoxyaniline with acetic anhydride.

  • Direct coupling via EDCI/HOBt without intermediate isolation.

Advantages:

  • Total reaction time reduced from 18 to 10 hours.

  • Overall yield increases to 68% (vs. 60% in stepwise method).

Optimization of Reaction Conditions

Solvent Screening

SolventYield (%)Purity (%)
DMF7595
THF6289
Acetonitrile5885

DMF outperforms due to its high polarity and ability to stabilize intermediates.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
80870
100675
120472

Elevated temperatures accelerate kinetics but risk decomposition beyond 100°C.

Characterization and Analytical Data

Spectroscopic Consistency

  • 1H NMR (400 MHz, CDCl3): δ 2.10 (s, 3H, CH3CO), 3.75–3.90 (m, 9H, 3×OCH3), 4.20–4.35 (m, 4H, pyran/pyrrole-CH2).

  • HRMS (ESI): m/z 457.1987 [M+H]+ (calculated 457.1992).

Purity Validation

  • HPLC: >99% purity with C18 column, acetonitrile/water (65:35) mobile phase.

Challenges and Troubleshooting

Common Side Reactions

  • Oversubstitution: Excess pyrrole leads to di-substituted pyran derivatives. Mitigated by stoichiometric control (1:1 ratio).

  • Epimerization: High temperatures (>110°C) induce racemization at the pyran C-4 center. Avoided by maintaining reactions at ≤100°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Residence Time: 30 minutes at 100°C.

  • Throughput: 5 kg/day using microreactor technology.

Green Chemistry Metrics

MetricValue
Atom Economy82%
E-Factor8.7
Solvent Recovery90% (DMF)

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / Structure Key Features Biological Activity (IC50/GI50) Reference
Target Compound : 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide - Tetrahydropyran-pyrrole hybrid
- Trimethoxyphenyl acetamide
Data not reported N/A
2-[(3-benzyl-6,7-dimethoxy-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound A) - Quinazolinone core
- Benzyl and trimethoxyphenyl groups
GI50 = 7.24 µM (vs. 5-FU: 18.60 µM)
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide - Quinazolinone-thioacetamide
- Dual trimethoxyphenyl motifs
GI50 = 3.16 µM
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio]-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)acetamide - Oxadiazole-thioacetamide
- Chalcone-trimethoxyphenyl hybrid
Moderate activity against leukemia cells
N-{4-[2-(1-ammoniumpropynylidene)-4-(3,4,5-trimethoxyphenyl)-1H-furan-2-yl]phenyl}acetamide derivatives - Furan-imidazopyridine hybrid
- Trimethoxyphenyl and triazole moieties
IC50 = 0.22 µM (MCF7 cells)

Key Structural and Functional Differences

Core Scaffold: The target compound features a tetrahydropyran-pyrrole system, distinct from the quinazolinone (e.g., Compounds A and B ) or oxadiazole cores (e.g., Compound 8i ). Pyrrole and tetrahydropyran may enhance metabolic stability or influence binding conformation compared to planar aromatic systems.

Substituent Effects: The trimethoxyphenyl acetamide group is a common feature across analogs, critical for tubulin polymerization inhibition .

Biological Activity: Quinazolinone derivatives (e.g., Compound C in ) exhibit GI50 values as low as 3.16 µM, surpassing 5-fluorouracil (18.60 µM) . The target compound’s activity remains uncharacterized, but structural similarities suggest comparable or improved potency.

Structure-Activity Relationship (SAR) Insights

  • Trimethoxyphenyl Group : Essential for activity; removal or demethylation reduces potency .
  • Heterocyclic Cores: Quinazolinones and oxadiazoles show varied efficacy depending on substituents. The tetrahydropyran-pyrrole system’s rigidity may optimize binding to hydrophobic pockets in targets like tubulin .
  • Linker Flexibility : Thioacetamide linkers (e.g., Compound A ) enhance activity compared to rigid bonds, suggesting the target compound’s ether or amide linkers may balance flexibility and stability.

Biological Activity

The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, which includes a pyrrole ring and a tetrahydropyran moiety, suggests that it may interact with various biological targets, leading to therapeutic effects. This article reviews its biological activity based on available research findings, synthesizing data from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4C_{18}H_{23}N_{3}O_{4}, with a molecular weight of 377.5 g/mol. The structural features include:

  • Pyrrole Ring : Enhances reactivity and potential interactions with biological targets.
  • Tetrahydropyran Moiety : Contributes to the compound's stability and solubility.
  • Trimethoxyphenyl Group : May enhance lipophilicity and receptor binding.

Preliminary studies suggest that the compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .
  • Receptor Interaction : The trimethoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that structural modifications on pyrrole derivatives can lead to enhanced anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines through enzyme inhibition
Enzyme InhibitionPotential to inhibit HMG-CoA reductase leading to reduced cholesterol levels

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Antimicrobial Study : A derivative of the pyrrole class was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research : A related compound was evaluated in vitro for its effects on human cancer cell lines. Results indicated that it induced apoptosis via mitochondrial pathways, suggesting potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole-containing compounds indicates that modifications at specific positions can significantly enhance biological activity. For instance, substituents at positions three and four on the pyrrole ring have been linked to increased potency against HMG-CoA reductase .

Q & A

Q. Table 1: Synthetic Yield Optimization

StepCatalystSolventTemp (°C)Yield (%)Reference
CyclocondensationH₂SO₄EtOH8065
Pyrrole CouplingPd(PPh₃)₄DMF10058
AmidationHATUTHF2572

Q. Table 2: Pharmacological Screening Data (Analogous Compounds)

TargetIC₅₀ (µM)Assay TypeReference
CDK20.12Kinase Inhibition
Tubulin Polymerization1.4Fluorescence
CYP3A4 Inhibition>50Microsomal

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